molecular formula C19H18N4O4 B11446108 Methyl 4-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]amino}benzoate

Methyl 4-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]amino}benzoate

Cat. No.: B11446108
M. Wt: 366.4 g/mol
InChI Key: FKVIZPJLSKPOLL-UHFFFAOYSA-N
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Description

METHYL 4-({6-[(4-METHOXYPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL}AMINO)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazine ring, a methoxyphenyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({6-[(4-METHOXYPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL}AMINO)BENZOATE typically involves multiple steps, including the formation of the triazine ring and the subsequent attachment of the methoxyphenyl and benzoate groups. Common reagents used in these reactions include various amines, aldehydes, and esters. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({6-[(4-METHOXYPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler amines or alcohols.

Scientific Research Applications

METHYL 4-({6-[(4-METHOXYPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL}AMINO)BENZOATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-({6-[(4-METHOXYPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

METHYL 4-({6-[(4-METHOXYPHENYL)METHYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL}AMINO)BENZOATE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

methyl 4-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]amino]benzoate

InChI

InChI=1S/C19H18N4O4/c1-26-15-9-3-12(4-10-15)11-16-17(24)21-19(23-22-16)20-14-7-5-13(6-8-14)18(25)27-2/h3-10H,11H2,1-2H3,(H2,20,21,23,24)

InChI Key

FKVIZPJLSKPOLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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